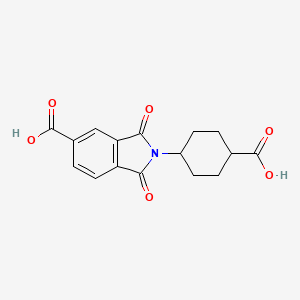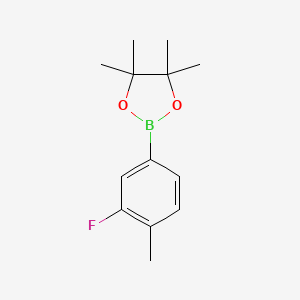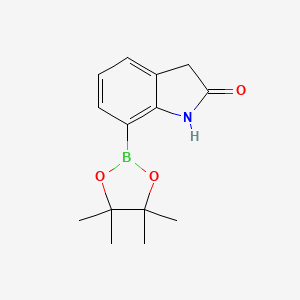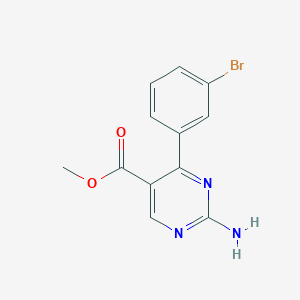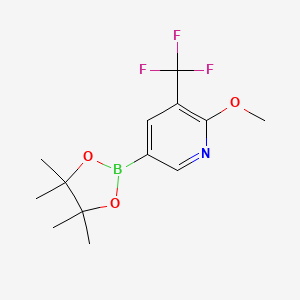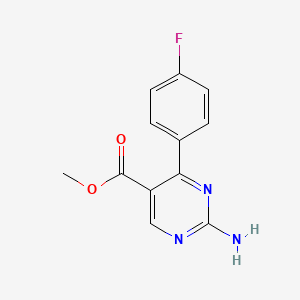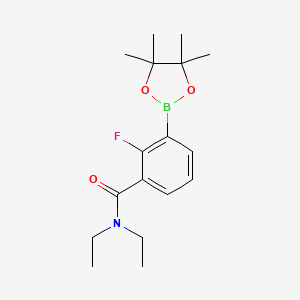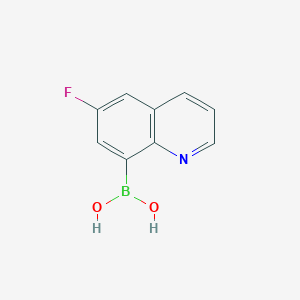
N,N-Diméthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The physical and chemical properties of “N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not clearly documented in the available literature .
Applications De Recherche Scientifique
Couplage de Suzuki-Miyaura
Ce composé peut être utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium utilisée pour former des liaisons carbone-carbone. C'est une méthode largement utilisée en synthèse organique pour la construction de liaisons C-C et la synthèse de biaryles.
Réactions catalysées au palladium sans ligand
Le composé peut être utilisé dans les réactions catalysées au palladium sans ligand . Ces réactions sont avantageuses car elles éliminent le besoin d'un ligand, réduisant ainsi les coûts et les sources potentielles d'impuretés.
Réactions sous irradiation micro-ondes
Il peut être utilisé dans des réactions sous irradiation micro-ondes . La synthèse organique assistée par micro-ondes (MAOS) est une technique de chimie verte utilisée pour accélérer les réactions chimiques.
Préparation d'inhibiteurs de la protéase du VIH-1
Le composé peut être utilisé dans la préparation d'inhibiteurs de la protéase du VIH-1 . Ces inhibiteurs sont un type de médicament antirétroviral utilisé pour traiter le VIH/SIDA.
Thérapeutiques anticancéreuses potentielles
Il peut être utilisé dans le développement de thérapeutiques anticancéreuses potentielles, telles que les inhibiteurs de PDK1 et de la protéine kinase CK2 . Ces inhibiteurs peuvent potentiellement bloquer la croissance des cellules cancéreuses.
Réactions de protodéboronation
Le composé peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol . Il s'agit d'un type de réaction qui implique l'élimination d'un groupe bore d'un composé organique.
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
This compound is often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the boronic ester group of the compound interacts with a palladium catalyst, undergoing transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, it plays a crucial role in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In Suzuki-Miyaura coupling reactions, the use of this compound results in the formation of new carbon-carbon bonds . This is a key step in the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored under inert gas and away from light and air . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic and amidation reactions, which are crucial for the synthesis of organic intermediates . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation . This compound has been shown to inhibit certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
The temporal effects of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit changes in stability and degradation. In in vitro studies, it has been found to degrade slowly, maintaining its activity for extended periods . In in vivo studies, long-term exposure to this compound has been associated with sustained effects on cellular function, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, beyond which toxicity becomes apparent. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For example, it has been shown to participate in the hydroboration of alkyl or aryl alkynes and alkenes, a reaction catalyzed by transition metal catalysts . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine within cells and tissues are mediated by various transporters and binding proteins . This compound has been found to localize in specific cellular compartments, where it accumulates and exerts its biochemical effects. The distribution pattern is influenced by its interactions with cellular transport mechanisms, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a key determinant of its activity and function . This compound has been observed to localize in specific organelles, such as the nucleus and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals play crucial roles in directing this compound to its specific subcellular locations, thereby influencing its biochemical activity.
Propriétés
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAMKARQFVLMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679753 | |
| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-24-8 | |
| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
